2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid
Overview
Description
2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid is a compound with the molecular formula C10H12FNO2 . It is also known by other names such as 4-Fluoro-3-methyl-DL-phenylalanine and 4-Fluoro-3-methyl-L-phenylalanine .
Molecular Structure Analysis
The molecular structure of this compound consists of a central carbon atom (the alpha carbon) attached to an amino group (-NH2), a carboxyl group (-COOH), and a 4-fluoro-3-methylphenyl group . The compound has a molecular weight of 197.21 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 197.21 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound’s topological polar surface area is 63.3 Ų . It has a complexity of 210 .Scientific Research Applications
Asymmetric Synthesis and Chiral Studies
A notable application of fluorinated analogs similar to 2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid is in asymmetric synthesis. For instance, the convenient asymmetric synthesis of fluorinated analogs of l-tyrosine, including compounds like (2S)-2-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid, has been detailed, highlighting key steps such as the synthesis of benzyl bromides and the alkylation of glycine enolate derivatives (Monclus, Masson, & Luxen, 1995). These processes are crucial for creating chiral compounds with potential pharmaceutical applications.
Enantioseparation and Stereochemistry
The compound's structural isomers have been studied for their enantioseparation capabilities, particularly using countercurrent chromatography with hydroxypropyl-β-cyclodextrin as a chiral selector. This process is significant for separating enantiomers of similar compounds, which is essential in drug synthesis and stereochemical studies (Jin, Bao, Sun, & Tong, 2020).
Radiopharmaceutical Applications
Fluorinated analogs of this compound have been explored for their potential in radiopharmaceutical applications, particularly in PET imaging. Automated synthesis of radiopharmaceuticals targeting specific receptors demonstrates the compound's utility in non-invasive imaging techniques for studying receptor distribution and function in vivo (Luo, Gu, Dennett, Gaehle, Perlmutter, Chen, Benzinger, & Tu, 2019).
Biochemical and Medicinal Chemistry
The compound's analogs have also found application in biochemical studies, such as the synthesis and evaluation of radiolabeled amino acids for tumor imaging. This highlights the potential of fluorinated amino acids in developing novel diagnostic tools for cancer and other diseases (McConathy, Martarello, Malveaux, Camp, Simpson, Simpson, Bowers, Olson, & Goodman, 2002).
Material Science and Engineering
In material science, derivatives of similar compounds have been modified and utilized in creating hydrogels with potential medical applications, demonstrating the compound's versatility beyond just biochemical applications (Aly & El-Mohdy, 2015).
Mechanism of Action
Target of Action
2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and some neurotransmitters. It is a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the skin pigment melanin.
Mode of Action
As a phenylalanine derivative, this compound may interact with its targets in a similar manner to phenylalanine. It may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with its targets. Given its potential role in influencing hormone secretion and providing fuel during exercise, it may have effects on physical performance and recovery. It may also have impacts on mental performance during stress-related tasks .
properties
IUPAC Name |
2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWVSUISKZHSBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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